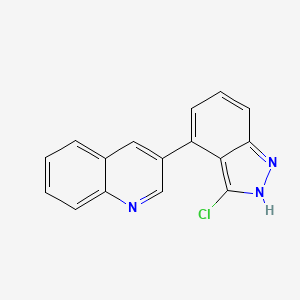
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to an ethanone moiety, which is further linked to a methylsulfanylpyrimidinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Chlorophenyl Group: This can be achieved through the chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized from urea and an appropriate β-dicarbonyl compound through a condensation reaction.
Coupling Reaction: The chlorophenyl group is then coupled with the pyrimidinyl group using a suitable coupling agent such as a palladium catalyst under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloroacetophenone: Similar in structure but lacks the pyrimidinyl group.
2-Methylsulfanylpyrimidin-4-ylmethanone: Similar but lacks the chlorophenyl group.
1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar but without the methylsulfanyl group.
Uniqueness: 1-(4-Chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone is unique due to the combination of the chlorophenyl and methylsulfanylpyrimidinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H11ClN2OS |
|---|---|
Peso molecular |
278.76 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-15-7-6-11(16-13)8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Clave InChI |
XPMVEGFWYGRUGI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=CC(=N1)CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

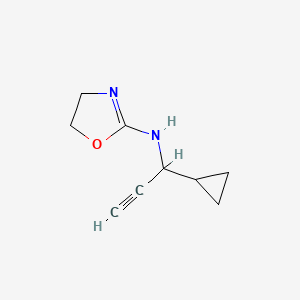
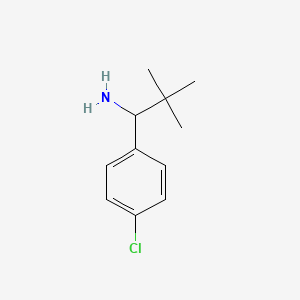

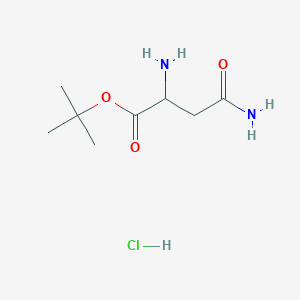
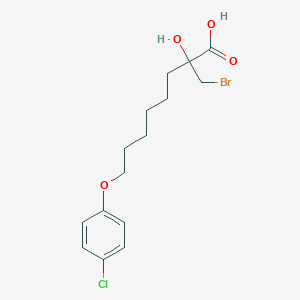
![Methyl [2-(2-thienyl)phenyl]acetate](/img/structure/B15358519.png)
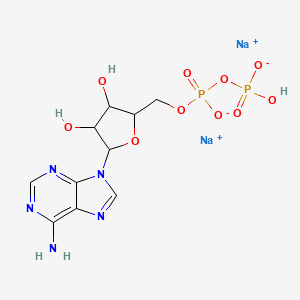
![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![4-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B15358535.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
